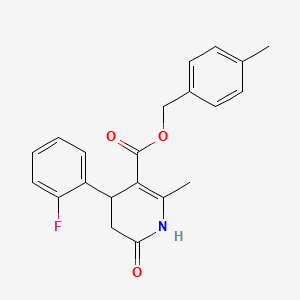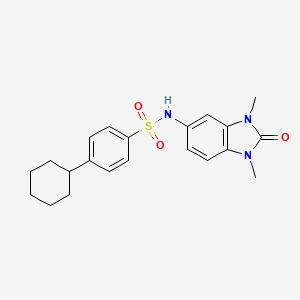![molecular formula C21H15ClO4 B4750000 4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B4750000.png)
4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate
Overview
Description
4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzoate family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and may induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory properties and may reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate in lab experiments is its potential anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further study as a chemotherapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for research on 4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the mechanism of action of this compound in the brain and its potential therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties, and may have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in combination with other therapeutic agents.
Scientific Research Applications
4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(4-chlorophenyl) 4-[(4-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4/c22-18-7-11-20(12-8-18)26-21(24)17-5-1-16(2-6-17)14-25-19-9-3-15(13-23)4-10-19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKZBNFAOVTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749930.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4749939.png)
![N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4749943.png)
![4-allyl-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4749958.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)
![3-({[(4-allyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4749977.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4749983.png)


![N'-{2-[(4-bromobenzyl)oxy]-5-chlorobenzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4750008.png)
![2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4750012.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4750019.png)